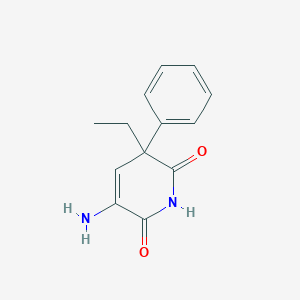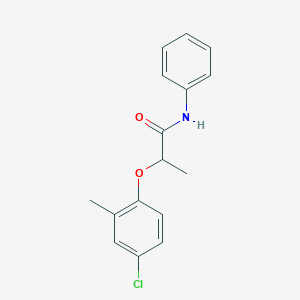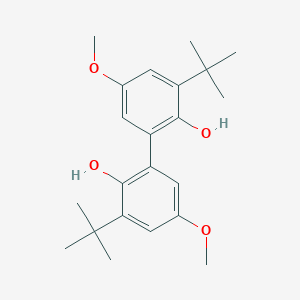
3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol
Vue d'ensemble
Description
Molecular Structure Analysis Molecular structure analysis of such compounds typically focuses on the sterically hindered phenols' ability to stabilize radical species. This stabilization is crucial for their application as antioxidants. X-ray crystallography and density functional calculations can provide insights into the conformations and electronic structure of these compounds, illustrating how intramolecular hydrogen bonds and steric effects influence their reactivity and stability.
Chemical Reactions and Properties 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol participates in oxidation-reduction reactions, acting as a potent antioxidant. It can undergo reversible redox cycling, which is essential for trapping free radicals and preventing oxidative stress in various materials. The presence of tert-butyl groups imparts significant resistance against thermal and photooxidative degradation.
Physical Properties Analysis The physical properties of 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, such as solubility, melting point, and boiling point, are influenced by its bulky tert-butyl groups and methoxy substituents. These groups increase the compound's molecular volume, affecting its phase behavior and solubility in organic solvents. Its crystalline structure, as determined by X-ray diffraction, would reveal the arrangement of molecules in the solid state, which is affected by the intermolecular forces and the spatial arrangement of its substituents.
Chemical Properties Analysis Chemically, 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol exhibits remarkable stability due to the steric hindrance provided by the tert-butyl groups. This steric hindrance protects the phenolic OH groups from premature reaction, making the compound an efficient antioxidant. Its chemical reactivity includes participation in electron transfer reactions where it can donate hydrogen atoms to radical species, thereby acting as a radical scavenger.
References:
- For insights into the structural and electronic properties of related compounds, studies on sterically hindered phenols and their complexes offer valuable information. For example, the work on tris(3,5-di-tert-butylcatecholato)molybdenum(VI) highlights the Lewis acidity and oxygen atom transfer reactions, showcasing the complex behavior of these compounds in redox processes (Randolph et al., 2013).
- Understanding the stability and reactivity of redox-active compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene provides a foundation for assessing the antioxidant capacity of 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (Zhang et al., 2010).
Applications De Recherche Scientifique
Subheading Environmental Occurrence and Human Exposure
Synthetic Phenolic Antioxidants (SPAs), such as 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, have been widely used in various industries for their ability to retard oxidative reactions and enhance product shelf life. Recent studies have highlighted the ubiquitous presence of SPAs in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Notably, compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in human tissues like fat, serum, urine, breast milk, and even fingernails, indicating significant human exposure. The primary exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk serving as a crucial exposure route for breastfeeding infants. These findings underscore the environmental pervasiveness and potential health implications of SPAs, necessitating comprehensive research to understand their environmental behaviors and human exposure routes (Liu & Mabury, 2020).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
Subheading Natural Sources and Toxicity
2,4-Di-tert-butylphenol (2,4-DTBP), a structural analog of 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, is a well-researched toxic secondary metabolite produced by various organisms. Extensive research has documented its presence in numerous species across different domains of life, including bacteria, fungi, diatoms, liverworts, gymnosperms, dicots, and animals. Although 2,4-DTBP and its analogs exhibit potent toxicity against a wide range of organisms, the rationale behind their production by organisms, especially given their autotoxic nature, remains enigmatic. The existing body of evidence points towards endocidal regulation as the primary function of these phenols in their producing organisms. This aspect of phenolic compounds demands further investigation to unravel the underlying biochemical and ecological dynamics (Zhao et al., 2020).
Propriétés
IUPAC Name |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-21(2,3)17-11-13(25-7)9-15(19(17)23)16-10-14(26-8)12-18(20(16)24)22(4,5)6/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYWHFTZNVZQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC)C(C)(C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930919 | |
| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol | |
CAS RN |
14078-41-2 | |
| Record name | 3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14078-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014078412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dimethoxy-3,3'-di-tert.-butyl-1,1'-biphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16M65880C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



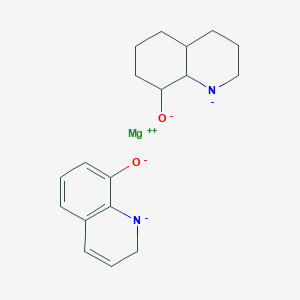



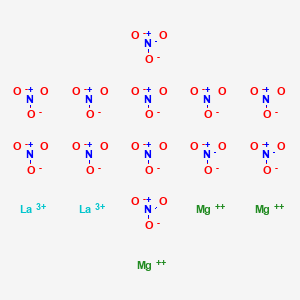
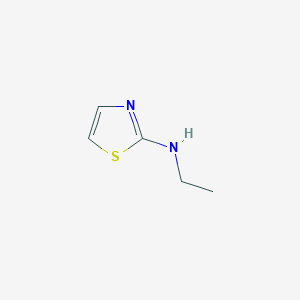

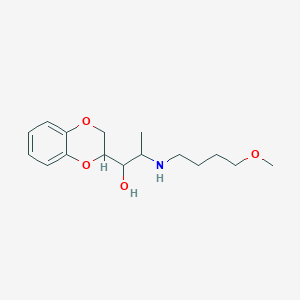

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
